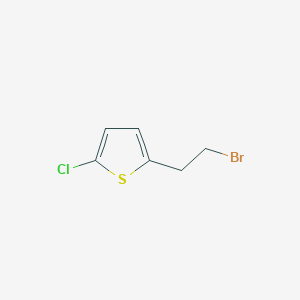
5-amino-7-chloro-1,3-dihydroindol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-7-chloro-1,3-dihydroindol-2-one: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an amino group at the 5th position and a chlorine atom at the 7th position on the indole ring. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-7-chloro-1,3-dihydroindol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of the indole core followed by selective chlorination and amination reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 5-amino-7-chloro-1,3-dihydro-2H-indol-2-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: 5-amino-7-chloro-1,3-dihydro-2H-indol-2-ol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activities .
Biology and Medicine: In medicinal chemistry, 5-amino-7-chloro-1,3-dihydroindol-2-one derivatives have been investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The compound’s ability to interact with various biological targets makes it a valuable scaffold for drug discovery .
Industry: The compound is also used in the development of dyes and pigments due to its chromophoric properties. Additionally, it serves as an intermediate in the synthesis of more complex molecules used in various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-amino-7-chloro-1,3-dihydroindol-2-one and its derivatives often involves interaction with specific enzymes or receptors in biological systems. For example, some derivatives may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammatory responses. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
- 3-amino-7-chloro-1,3-dihydro-2H-indol-2-one
- 5-amino-6-chloro-1,3-dihydro-2H-indol-2-one
- 5-amino-7-bromo-1,3-dihydro-2H-indol-2-one
Comparison: Compared to its analogs, 5-amino-7-chloro-1,3-dihydroindol-2-one is unique due to the specific positioning of the amino and chloro groups, which can significantly influence its chemical reactivity and biological activity. For instance, the presence of the chlorine atom at the 7th position may enhance its ability to interact with certain biological targets, making it more effective in specific applications .
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
5-amino-7-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2,10H2,(H,11,12) |
Clave InChI |
VMDAYPOMEFBRSJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC(=C2)N)Cl)NC1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzyloxy-2-dimethylaminobenzo[b]thiophene](/img/structure/B8689546.png)



![8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE](/img/structure/B8689567.png)



![(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B8689586.png)


![5-Chloro-2-[(3-chloropropyl)sulfonyl]pyridine](/img/structure/B8689623.png)
